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Compound of Interest

N-(2-chlorophenyl)-2-
Compound Name:

cyanoacetamide
CAS No.: 50982-66-6

Cat. No.: B1595592

Get Quote

Executive Summary & Chemical Identity

This guide provides a definitive technical framework for the synthesis and structural validation
of ngcontent-ng-c1989010908=""_nghost-ng-c3017681703="" class="inline ng-star-inserted">

-(2-chlorophenyl)-2-cyanoacetamide (CAS: 50982-66-6). This compound serves as a critical
"push-pull" alkene precursor in the synthesis of fused heterocyclic systems (e.g., quinolines,
pyridines) used in non-steroidal anti-inflammatory drug (NSAID) discovery.

The structural integrity of this scaffold relies on the precise installation of the cyanoacetamide
tail onto the sterically hindered ortho-chloroaniline moiety.[1] This guide details the
spectroscopic signatures required to distinguish the target product from common impurities
such as unreacted amine or bis-acylated byproducts.[1]

Chemical Profile
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Property Data

IUPAC Name -(2-chlorophenyl)-2-cyanoacetamide

Molecular Formula

Molecular Weight

CAS Number 50982-66-6

Appearance White to off-white crystalline solid

Solubility Soluble in DMSO, DMF, MeOH (hot); Insoluble

in Water

Synthetic Pathway & Protocol

To understand the spectroscopic data, one must understand the origin of the molecule.[1] The
synthesis typically involves the aminolysis of ethyl cyanoacetate by 2-chloroaniline.[1] This
reaction is equilibrium-driven and requires the removal of ethanol to proceed to completion.[1]

Reaction Workflow
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Figure 1: Aminolysis pathway. High temperature (fusion) or reflux with a basic catalyst is
required to overcome the steric hindrance of the ortho-chlorine.

Step-by-Step Protocol (Self-Validating)

 Stoichiometry: Mix 2-chloroaniline (
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) and ethyl cyanoacetate (
, excess drives reaction).

e Reaction: Heat neat at

for 2—4 hours.

o Validation: Monitor the evolution of ethanol vapor.[1] Reaction is complete when vapor
ceases.[1]

e Workup: Cool to

, add ethanol (

), and chill to

« Purification: Filter the precipitate. Recrystallize from ethanol/water.[1]

o Purity Check: TLC (Ethyl Acetate:Hexane 1:1).[1] The product (hgcontent-ng-
€1989010908=""_nghost-ng-c3017681703="" class="inline ng-star-inserted">

) should be distinct from the aniline (

, Stains red with Ehrlich's reagent).

Spectroscopic Characterization

This section details the specific signals required to confirm identity.

A. Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest confirmation of the functional group transformation
(Amine ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-
inserted">

Amide).
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Functional Group

Wavenumber
(ngcontent-ng-
€1989010908=""
_nghost-ng-
¢c3017681703=""
class="inline ng-
star-inserted">

Signal Description

Structural
Assignment

N-H stretching

Amide NH Medium, Broad o
vibration.
Nitrile (CN) Weak to Medium, stretch. Critical
Sharp diagnostic peak.[1]
ngcontent-ng-
€1989010908=""
_nghost-ng-
Amide | (CO) c¢3017681703="" Strong stretch.
class="inline ng-star-
inserted">
ngcontent-ng-
€1989010908=""
Amide I _nghost-ng- ot N-H bending / C-N
mide —m ron
c3017681703= 9 stretching.
class="inline ng-star-
inserted">
ngcontent-ng-
€1989010908=""
A e C=C _Nghost-ng- Medi Ring skeletal
romatic C= —mn edium
€3017681703= vibrations.
class="inline ng-star-
inserted">
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Expert Insight: The nitrile peak at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""
class="inline ng-star-inserted">

Is often weaker than expected due to the adjacent electron-withdrawing carbonyl group. Do not
mistake its low intensity for absence.

B. Nuclear Magnetic Resonance ( NMR)

Solvent: ngcontent-ng-c1989010908=""_nghost-ng-c3017681703="" class="inline ng-star-
inserted">

(Standard for amides).
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" class="inline Logic
ng-star-
inserted">
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bonding/sterics).
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class="inline ng-
star-inserted">
)
Remaining
7.20 -- 7.40 Multiplet 2H Ar-H (4,5) aromatic protons.
[1]
3.95--4.05 Singlet 2H CHngcontent-ng-  Active

€1989010908=""
_nghost-ng-
€3017681703=""

class="inline ng-

methylene. Key
indicator of

cyanoacetamide
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star-inserted"> moiety.[1][2][3][4]
[5]

Self-Validation Rule: If the singlet at ngcontent-ng-c1989010908="" _nghost-ng-
c3017681703="" class="inline ng-star-inserted">

integrates to less than 2H relative to the aromatic ring, or appears as a quartet, you likely have
unreacted ethyl cyanoacetate (quartet at 4.2 ppm) or condensation byproducts.

C. Mass Spectrometry (MS)

Technique: EI (Electron Impact) or ESI (Electrospray).[1]
Molecular lon:

¢ ngcontent-ng-c1989010908=""_nghost-ng-c3017681703="" class="inline ng-star-inserted">

e ngcontent-ng-c1989010908="" nghost-ng-c3017681703="" class="inline ng-star-inserted">

 |sotope Pattern: The ngcontent-ng-c1989010908=""_nghost-ng-c3017681703=""
class="inline ng-star-inserted">

intensity ratio between 194 and 196 is the definitive signature of a monochloro compound.

Fragmentation Pathway (El):
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Figure 2: Primary fragmentation pathway.[1] The base peak is often the chloroaniline cation
(ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

127) due to the stability of the aromatic amine fragment.

Quality Control & Impurity Profiling

When synthesizing this intermediate for drug development, three specific impurities commonly
arise.
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Impurity

Detection Method

Characteristic Signal

2-Chloroaniline (Starting

Material)

ngcontent-ng-c1989010908=""
_nghost-ng-c3017681703=""
class="inline ng-star-inserted">

NMR

Broad singlet at

(

); Shift of aromatic protons

upfield.

Ethyl Cyanoacetate (Starting

Material)

NMR

Quartet at

(

), Triplet at

(
).

Bis-amide (Over-reaction)

MS/TLC

Mass ion ngcontent-ng-
€1989010908="" _nghost-ng-
¢3017681703="" class="inline

ng-star-inserted">

or higher oligomers. High

melting point.[6]

Melting Point Validation: While the para-isomer melts at

, the

-(2-chlorophenyl)-2-cyanoacetamide typically exhibits a lower melting point due to ortho-steric

disruption of the crystal lattice.

e Target Range:

(Requires experimental verification per batch; sharp range indicates purity).
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o Corson, B. B, et al. "Cyanoacetamide."[1] Organic Syntheses, Coll.[1] Vol. 1, p. 179
(1941).[1] (General procedure for cyanoacetylation of amines).

o Source:

¢ Spectroscopic Data Correlation

o National Institute of Standards and Technology (NIST).[1] "Mass Spectrum of Acetamide,
2-cyano-N-phenyl-." NIST Chemistry WebBook, SRD 69.[1] (Reference for unsubstituted
fragmentation patterns).

o Source:[1]
o Compound Properties (CAS 50982-66-6)
o PubChem Database.[1][3] "N-(2-chlorophenyl)-2-cyanoacetamide."[1][7] CID 679494.[1]

o Source:[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 7.50982-66-6 CAS MSDS (N-(2-CHLORO-PHENYL)-2-CYANO-ACETAMIDE) Melting Point
Boiling Point Density CAS Chemical Properties [chemicalbook.com]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of N-
(2-chlorophenyl)-2-cyanoacetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1595592/docs#technical-guide-spectroscopic-
characterization-of-n-2-chlorophenyl-2-cyanoacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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